molecular formula C56H94O28 B1252050 Parvispinoside B

Parvispinoside B

Katalognummer: B1252050
Molekulargewicht: 1215.3 g/mol
InChI-Schlüssel: FJLUJBDSFBGOPL-AEORFYTQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Parvispinoside B is a furostane-type steroidal saponin isolated from Tribulus terrestris L., a plant widely studied for its bioactive secondary metabolites. Structurally, it is characterized by a furostanol backbone with multiple sugar moieties attached. The molecular formula of Parvispinoside B is C₆₁H₁₀₀O₃₁, as determined by high-resolution electrospray ionization mass spectrometry (HRESIMS) . Key structural features include:

  • A β-D-xylopyranosyl-(1→3)-[β-D-xylopyranosyl-(1→2)]-β-D-glucopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-galactopyranoside chain .
  • Diagnostic methyl signals (δ 0.76, 0.87) and an olefinic proton in its ¹H-NMR spectrum .

Parvispinoside B has been identified as a critical chemotaxonomic marker for discriminating T. terrestris populations from different geographic locations in Mpumalanga, South Africa, using metabolomic-chemometric analysis . Its abundance varies significantly across habitats, influencing the plant's pharmacological profile .

Eigenschaften

Molekularformel

C56H94O28

Molekulargewicht

1215.3 g/mol

IUPAC-Name

(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C56H94O28/c1-21(19-74-49-43(70)39(66)36(63)30(15-57)77-49)7-12-56(73)22(2)34-29(84-56)14-27-25-6-5-23-13-24(8-10-54(23,3)26(25)9-11-55(27,34)4)76-51-45(72)41(68)46(33(18-60)80-51)81-53-48(83-52-44(71)40(67)37(64)31(16-58)78-52)47(38(65)32(17-59)79-53)82-50-42(69)35(62)28(61)20-75-50/h21-53,57-73H,5-20H2,1-4H3/t21-,22+,23+,24+,25-,26+,27+,28-,29+,30-,31-,32-,33-,34+,35+,36-,37+,38-,39+,40+,41-,42-,43-,44-,45-,46+,47+,48-,49-,50+,51-,52+,53+,54+,55+,56-/m1/s1

InChI-Schlüssel

FJLUJBDSFBGOPL-AEORFYTQSA-N

Isomerische SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O

Kanonische SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O

Synonyme

(25R)-26-O-beta-D-glucopyranosyl-5alpha-furostan-3beta,22alpha,26-triol 3-O-(beta-D-galactopyranosyl-(1-2)-O-(beta-D-xylopyranosyl-(1-3))-O-beta-D-glucopyranosyl-(1-4)-beta-D-galactopyranoside)
parvispinoside B

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

F-Gitonin and Gitonin

Structural and Functional Similarities :

  • F-Gitonin and Gitonin are furostane-type saponins co-occurring with Parvispinoside B in T. terrestris. All three compounds share a furostanol backbone but differ in sugar substituents.
  • Metabolomic Discrimination: Parvispinoside B, F-Gitonin, and Gitonin collectively account for the highest discriminatory power (OPLS-DA analysis) in distinguishing T. terrestris samples from three Mpumalanga locations. Parvispinoside B exhibits the most pronounced variation (Figure 4, ).
Compound Molecular Formula Key Sugar Moieties Relative Abundance (Semiquantitative)
Parvispinoside B C₆₁H₁₀₀O₃₁ Xyl-Xyl-Glc-Gal-Rha Highest in Location 2
F-Gitonin Not specified Glc-Gal-Rha (exact chain differs) Moderate in Location 1
Gitonin Not specified Shorter oligosaccharide chain Lowest in Location 3

Analytical Data :

  • Parvispinoside B produces distinct UPLC-QTOF/MS fragments at m/z 1081.5458 (loss of Xyl), 919.4926 (loss of Xyl-Glc), and 595.3840 (loss of Xyl-Glc-Gal-Glc) .
  • F-Gitonin and Gitonin show analogous fragmentation patterns but with variations in neutral loss masses due to differences in sugar units .

Terrestrinin R (Spirostane-Type Saponin)

Structural Contrast :

  • Terrestrinin R is a spirostane-type saponin, differing from Parvispinoside B in its aglycone structure (spirostanol vs. furostanol).
  • Mass Spectrometry: Terrestrinin R ([M-H]⁻ at m/z 1327.6170) fragments into m/z 1195.5740 (loss of Xyl) and 593.3729 (loss of 2Xyl-2Glc-Rha) . Parvispinoside B lacks spirostanol-specific fragments, confirming structural divergence .

Uttroside B (Solanum nigrum Saponin)

Structural and Functional Comparison :

  • Shared Features: Both Parvispinoside B and Uttroside B are triterpenoid saponins with lycotetraosyl sugar chains.
  • Critical Difference: Uttroside B lacks one xylose unit in its glycan chain compared to Parvispinoside B .
Property Parvispinoside B Uttroside B
Source Tribulus terrestris Solanum nigrum
Cytotoxicity Active against U937 leukemia cells (IC₅₀ < 100 μM); inactive against HepG2 Active against HepG2 liver cancer (IC₅₀ ~ 10 μM)
Apoptosis Induction Not studied Caspase-dependent apoptosis via PARP cleavage

Mechanistic Insight: The presence of an additional xylose in Parvispinoside B may sterically hinder interactions with HepG2-specific targets, underscoring the role of sugar diversity in bioactivity .

Q & A

Q. What strategies optimize Parvispinoside B’s stability in pharmacokinetic studies?

  • Methodological Answer :
  • Test formulation additives (e.g., cyclodextrins) and storage conditions (pH, temperature) using accelerated stability protocols (ICH Q1A guidelines). Monitor degradation via UPLC-PDA .

Key Considerations for Data Reporting

  • Data Tables : Avoid duplicating figures; use tables for raw datasets (e.g., IC50 values across cell lines) and figures for trend visualizations (e.g., dose-response curves) .
  • Literature Comparison : Discuss discrepancies with prior studies (e.g., "Smith et al. reported higher cytotoxicity in HepG2 cells, potentially due to differing serum concentrations") .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.